
Cinnolin-8-ylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-8-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnolin-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Another method involves the hydrolysis of 8-(pinacolboranyl)cinnoline, which can be prepared by reacting cinnoline with pinacolborane. The hydrolysis reaction is carried out in the presence of water, leading to the formation of cinnolin-8-ylboronic acid .
Industrial Production Methods
Industrial production of cinnolin-8-ylboronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-8-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include arylboronic acids, boronic esters, and various substituted cinnoline derivatives .
Scientific Research Applications
Cinnolin-8-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnolin-8-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinylboronic acid: Similar in structure but with a quinoline ring instead of a cinnoline ring.
Phenylboronic acid: A simpler boronic acid with a phenyl ring, commonly used in organic synthesis.
Pyridin-2-ylboronic acid: Contains a pyridine ring and is used in similar applications as cinnolin-8-ylboronic acid.
Uniqueness
Cinnolin-8-ylboronic acid is unique due to its cinnoline ring, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific chemical reactions and applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
cinnolin-8-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5,12-13H |
InChI Key |
KBJRALYHVRGDLC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


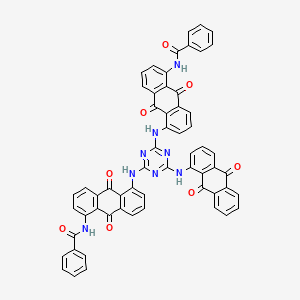
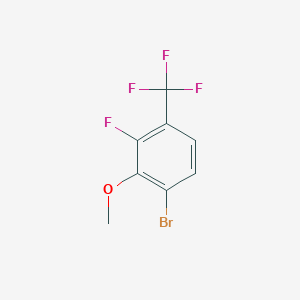
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
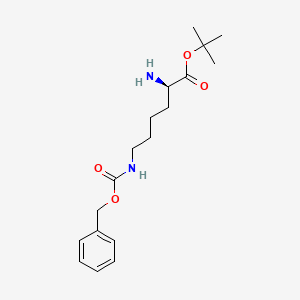
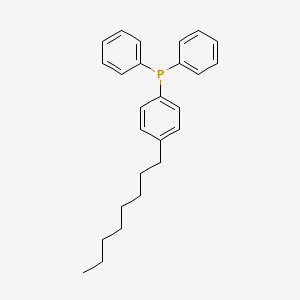
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
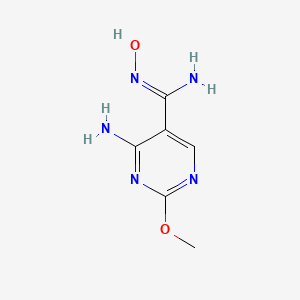



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
